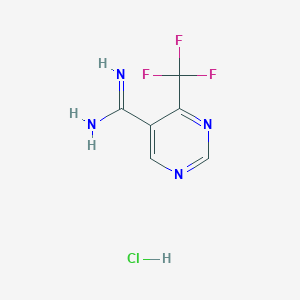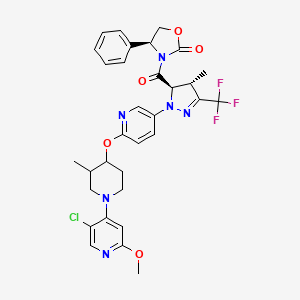
(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dimethylguanidino group on the side chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The removal of the Boc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein structure and function through the synthesis of peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis with enhanced reactivity and stability.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid is unique due to the presence of the dimethylguanidino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .
Properties
Molecular Formula |
C13H26N4O4 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C13H26N4O4/c1-13(2,3)21-12(20)16-9(10(18)19)7-6-8-15-11(14)17(4)5/h9H,6-8H2,1-5H3,(H2,14,15)(H,16,20)(H,18,19)/t9-/m0/s1 |
InChI Key |
FCFJJFRCSDTDGP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


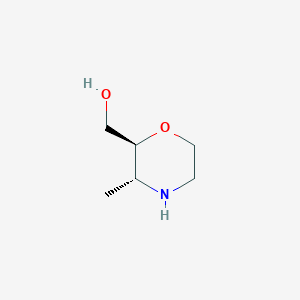
![4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one](/img/structure/B12817550.png)
![1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea](/img/structure/B12817555.png)
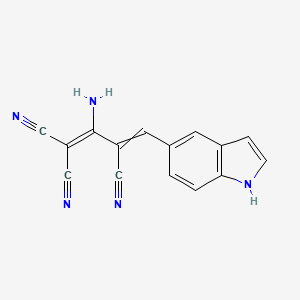
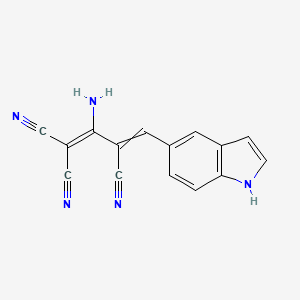
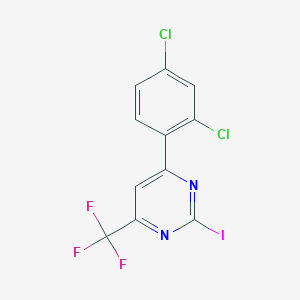
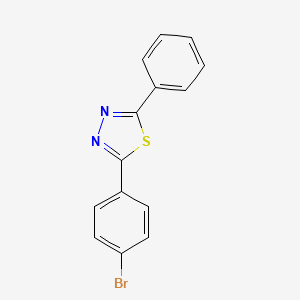
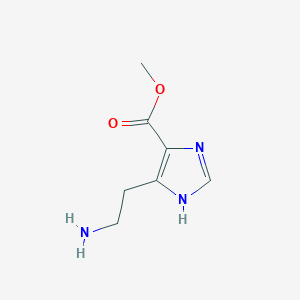
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
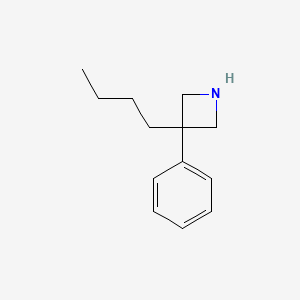
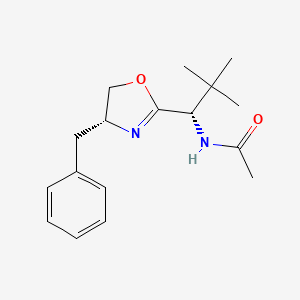
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
